5beta-Cyprinol sulfate

Descripción

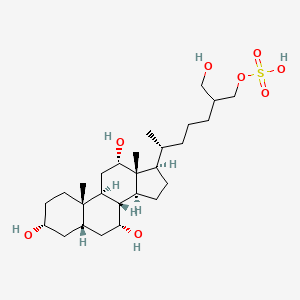

Structure

3D Structure

Propiedades

Fórmula molecular |

C27H48O8S |

|---|---|

Peso molecular |

532.7 g/mol |

Nombre IUPAC |

[(6R)-2-(hydroxymethyl)-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptyl] hydrogen sulfate |

InChI |

InChI=1S/C27H48O8S/c1-16(5-4-6-17(14-28)15-35-36(32,33)34)20-7-8-21-25-22(13-24(31)27(20,21)3)26(2)10-9-19(29)11-18(26)12-23(25)30/h16-25,28-31H,4-15H2,1-3H3,(H,32,33,34)/t16-,17?,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |

Clave InChI |

KAOLEMQCYWHOJQ-SWNQZQHISA-N |

SMILES isomérico |

C[C@H](CCCC(CO)COS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

SMILES canónico |

CC(CCCC(CO)COS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Origen del producto |

United States |

Biosynthesis and Enzymatic Pathways of 5beta Cyprinol Sulfate

De Novo Synthesis from Cholesterol Precursors

The de novo synthesis of 5beta-cyprinol (B1234477) sulfate (B86663) from cholesterol involves significant modifications to both the steroid nucleus and the side chain of the cholesterol molecule. vulcanchem.com This pathway represents a primary route for cholesterol catabolism in the species where 5beta-cyprinol sulfate is a major bile salt. hmdb.cavulcanchem.com

The initial steps in the biosynthesis of 5beta-cyprinol sulfate from cholesterol involve critical alterations to the steroid ring structure. A key transformation is the conversion of the cholesterol backbone to a 5β (A/B cis) steroid ring juncture. uchicago.edu This is a departure from the 5α (A/B trans) configuration found in other bile alcohols. nih.gov The process begins with 7α-hydroxylation of cholesterol, which is considered the rate-limiting step in the major pathway of bile acid and alcohol biosynthesis. uchicago.edunih.gov Following this, an isomerization of the C-5–C-6 double bond occurs, coupled with the oxidation of the 3β-hydroxyl group to a 3-oxo group. uchicago.edunih.gov These early transformations set the stage for the specific stereochemistry of the 5beta-cyprinol molecule.

The conversion of cholesterol into the 5beta-cyprinol backbone is catalyzed by a sequence of specific enzymes, resulting in several key intermediates. The pathway to produce a stem C27 bile alcohol requires at least five core enzymatic reactions. uchicago.edu The process starts with the enzyme cholesterol 7α-hydroxylase (CYP7A1), which introduces a hydroxyl group at the 7α position of cholesterol. uchicago.edu Subsequently, 3β-hydroxysteroid-Δ5-C27 steroid oxidoreductase (HSD3B7) facilitates the isomerization of the double bond and oxidation of the 3β-hydroxyl group. uchicago.edunih.gov The resulting Δ4 double bond is then reduced by aldo-keto reductase 1D1 (AKR1D1) to create the characteristic 5β configuration. uchicago.edu Finally, the 3-oxo group is reduced to a 3α-hydroxy group by an enzyme like AKR1C4, and the side chain is hydroxylated to complete the 5beta-cyprinol structure before sulfation. uchicago.edu

Table 1: Key Enzymes in the De Novo Synthesis of the 5beta-Cyprinol Backbone

| Enzyme | Abbreviation | Function in Biosynthesis |

| Cholesterol 7α-hydroxylase | CYP7A1 | Catalyzes the initial rate-limiting step: 7α-hydroxylation of cholesterol. uchicago.edu |

| 3β-hydroxysteroid-Δ5-C27 steroid oxidoreductase | HSD3B7 | Mediates isomerization of the C-5–C-6 double bond and oxidation of the 3β-hydroxyl group. uchicago.edunih.gov |

| Aldo-keto reductase 1D1 | AKR1D1 | Mediates the stereospecific reduction of the Δ4 double bond, forming the 5β (A/B cis) steroid nucleus. uchicago.edunih.gov |

| Aldo-keto reductase 1C4 | AKR1C4 | Reduces the 3-oxo group to a 3α-hydroxyl group. uchicago.edu |

Terminal Sulfation Processes

The final step in the biosynthesis of 5beta-cyprinol sulfate is the addition of a sulfate group to the C-27 hydroxyl group of the 5beta-cyprinol molecule. vulcanchem.com This sulfation is a critical modification that increases the water solubility of the bile alcohol. vulcanchem.com

The sulfation of bile alcohols is catalyzed by cytosolic sulfotransferases (SULTs). oup.com In cyprinid fish such as the zebrafish, specific SULTs have been identified that are responsible for this reaction. nih.gov Studies on the isomer 5α-cyprinol in zebrafish have shown that members of the SULT2 and SULT3 families exhibit strong sulfating activities. nih.gov Specifically, zebrafish Sult2st2 and Sult2st3 have been identified as the primary enzymes capable of sulfating cyprinol (B1263548). nih.gov In contrast, among the eleven human SULTs, only SULT2A1 shows the capability to sulfate bile acids and alcohols. nih.govnih.gov An enzyme from the shark Heterodontus portusjacksoni, known as scymnol (B1201888) sulfotransferase, is also capable of sulfating the C27 bile salt 5α-cyprinol. expasy.org

The sulfotransferases involved in bile alcohol metabolism exhibit distinct substrate preferences and catalytic efficiencies. Kinetic analyses of zebrafish enzymes with the bile alcohol 5α-cyprinol revealed that Sult2 family members are more catalytically efficient than Sult3 members. nih.gov For instance, the Michaelis-Menten constant (Kₘ), which indicates the substrate concentration at half-maximal velocity, was determined for several zebrafish SULTs with 5α-cyprinol as the substrate.

Table 2: Kinetic Properties of Zebrafish Sulfotransferases with 5α-Cyprinol

| Enzyme | Kₘ (μM) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |

| Zebrafish Homogenate | 0.60 | 172.3 pmol/min/mg/μM |

| Sult2st1 | 1.56 | Not specified |

| Sult2st2 | 7.73 | Not specified |

| Sult2st3 | 9.47 | Not specified |

(Data derived from studies on 5α-cyprinol, an isomer of 5beta-cyprinol. nih.gov)

These studies show that zebrafish SULTs have evolved to specifically sulfate C27-bile alcohols like cyprinol. oup.comnih.gov In contrast, human SULT2A1 is more efficient at sulfating bile acids, such as lithocholic acid, than bile alcohols, reflecting the different primary bile salt profiles in fish and humans. nih.gov

Regulation of Biosynthetic Pathways

The synthesis of bile alcohols and acids is a tightly regulated process to maintain homeostasis and prevent the accumulation of potentially toxic intermediates. plos.org The regulation occurs primarily through a negative feedback mechanism mediated by nuclear receptors. wjgnet.com The farnesoid X receptor (FXR) is a key bile acid receptor that, when activated by bile salts, controls the expression of genes involved in their synthesis. wjgnet.comfrontiersin.org

This regulatory pathway is conserved in zebrafish. biorxiv.org Activation of FXR by bile salts induces the expression of a transcriptional repressor known as the small heterodimer partner (SHP). wjgnet.comfrontiersin.org SHP, in turn, inhibits the activity of transcription factors required for the expression of key biosynthetic enzymes, most notably CYP7A1, the rate-limiting enzyme in the pathway. wjgnet.comfrontiersin.org This feedback loop ensures that the production of bile salts, including 5beta-cyprinol sulfate, is suppressed when their levels are sufficiently high. wjgnet.com

Metabolism and Enterohepatic Dynamics of 5beta Cyprinol Sulfate

Biotransformation Processes in Hepatic Systems

While direct studies on the hepatic biotransformation of 5beta-cyprinol (B1234477) sulfate (B86663) are limited, research on its 5-alpha isomer, 5alpha-cyprinol (B1215846) sulfate, provides significant insights into the likely metabolic pathways. In isolated rat liver perfusion studies, the sulfated bile alcohol itself undergoes minimal biotransformation. researchgate.netnih.gov However, its desulfated bile alcohol moiety, 5alpha-cyprinol, is actively metabolized through oxidation and side-chain cleavage. researchgate.netholzidoc.ch

The primary biotransformation of the bile alcohol involves the oxidation of the primary alcohol group on the side chain to a carboxylic acid. holzidoc.ch This process converts the C27 bile alcohol into a C27 bile acid. researchgate.netnih.gov This oxidation is a critical step that precedes further metabolism.

Following the initial oxidation, a significant portion of the resulting C27 bile acid can undergo peroxisomal side-chain cleavage. holzidoc.ch This process shortens the side chain by three carbons, transforming the C27 cholestanoic acid into a C24 bile acid, specifically allocholic acid in the case of the 5-alpha isomer. researchgate.netholzidoc.chobolibrary.org These metabolic steps are crucial for converting the bile alcohol into bile acid forms that are more common in mammals.

After the side chain is cleaved to form a C24 bile acid like allocholic acid, it is then efficiently conjugated, typically with taurine (B1682933). researchgate.netholzidoc.ch This amidation reaction increases the water solubility and detergent properties of the bile acid. While the original 5alpha-cyprinol sulfate shows little biotransformation, a small fraction was observed to be converted into a disulfate form in the liver. holzidoc.ch The C27 cholestanoic acid formed from the oxidation of the bile alcohol moiety, however, is largely secreted without undergoing conjugation. holzidoc.ch

| Initial Compound | Metabolic Process | Resulting Metabolite | Further Modification |

|---|---|---|---|

| 5alpha-Cyprinol | Oxidation of C-27 alcohol | C27 Tetrahydroxy cholestanoic acid | Secreted largely unconjugated |

| C27 Tetrahydroxy cholestanoic acid | Peroxisomal side-chain cleavage | Allocholic acid (C24 Bile Acid) | Conjugated with taurine |

| 5alpha-Cyprinol sulfate | Sulfation | 5alpha-Cyprinol disulfate | Minor pathway |

Intestinal Microbial Metabolism

The gut microbiota plays a significant role in modifying bile salts that enter the intestine, thereby contributing to the diversity of the bile salt pool. nih.gov

Primary bile salts synthesized by the liver can be structurally altered by intestinal bacteria. biorxiv.org In studies involving zebrafish, which have a bile composition dominated by 5alpha-cyprinol sulfate, gut microbiota were shown to modify the bile alcohol. biorxiv.org These modifications include dehydrogenation, which results in the formation of a keto-5αCS variant, a transformation consistent with the activity of bacterial hydroxysteroid dehydrogenases. biorxiv.org

However, the sulfate ester bond of 5alpha-cyprinol sulfate appears to be resistant to hydrolysis by gut microbiota during intestinal transit in carp (B13450389). nih.govnih.gov This is in contrast to taurine-conjugated bile acids, such as taurocholic acid, which are readily deconjugated by gut bacteria to form unconjugated bile acids like cholic acid. biorxiv.org

| Bile Salt | Microbial Action | Resulting Product | Source Organism for Study |

|---|---|---|---|

| 5alpha-Cyprinol sulfate | Dehydrogenation | keto-5alpha-Cyprinol sulfate | Zebrafish |

| 5alpha-Cyprinol sulfate | Hydrolysis of sulfate | Not observed | Carp |

| Taurocholic acid (TCA) | Deconjugation (Bile Salt Hydrolase activity) | Cholic acid (CA) | Zebrafish |

Transporter Interactions and Bile Flow

The transport of bile salts across the membranes of liver and intestinal cells is a carrier-mediated process. elsevier.es Studies on 5alpha-cyprinol sulfate in rat models indicate that it is a poor substrate for the transport proteins responsible for secreting bile salts from the hepatocyte into the bile canaliculus. researchgate.netholzidoc.ch Its maximal transport rate into bile was found to be significantly lower than that of taurocholate. holzidoc.ch

Furthermore, 5alpha-cyprinol sulfate acts as an inhibitor of the apical sodium-dependent bile salt transporter (ASBT), which is responsible for the reabsorption of bile salts from the intestine back into circulation. researchgate.netnih.gov This inhibition can disrupt the efficient enterohepatic circulation of other bile salts. When administered intravenously in rats, 5alpha-cyprinol sulfate was observed to be cholestatic, meaning it causes a reduction in bile flow. nih.govholzidoc.ch This effect is likely due to its poor transport across the canalicular membrane and potential inhibition of transport proteins like the bile salt export pump (BSEP). holzidoc.ch In contrast, the metabolites formed from its bile alcohol moiety, such as taurine-conjugated allocholic acid, were found to be transported efficiently. researchgate.netnih.gov

Interaction with Bile Salt Transporters

The primary driver for the reabsorption of bile salts from the distal small intestine is the Apical Sodium-dependent Bile Salt Transporter (ASBT), also known as SLC10A2. This transporter actively moves conjugated bile salts from the intestinal lumen into the enterocytes, initiating their return to the liver.

Research has shown that sulfated bile alcohols are substrates for and inhibitors of this transporter. Studies using COS-7 cells engineered to express rat ASBT demonstrated that 5α-cyprinol sulfate is a potent inhibitor of taurocholate uptake. researchgate.netnih.govholzidoc.ch At a concentration of 100 µM, 5α-cyprinol sulfate was found to completely block the transport of taurocholate, indicating a strong interaction with the transporter. researchgate.netholzidoc.ch This inhibitory relationship suggests that cyprinol (B1263548) sulfate is recognized and bound by ASBT, a key step for its own reabsorption from the intestine. researchgate.netnih.gov

| Experimental System | Transporter | Finding | Reference |

|---|---|---|---|

| COS-7 cells transfected with rat ASBT | Rat ASBT (rASBT) | 5α-cyprinol sulfate (100 µM) completely inhibited the uptake of taurocholate (0.1 µM). | researchgate.netholzidoc.ch |

Hepatic Uptake and Biliary Secretion Mechanisms

After reabsorption from the intestine into the portal circulation, bile salts must be efficiently extracted from the blood by the liver (hepatic uptake) and then secreted into the bile canaliculi (biliary secretion). This vectorial transport is managed by another set of transporters on the basolateral (blood-facing) and apical (bile-facing) membranes of hepatocytes.

Hepatic Uptake: The primary transporters responsible for clearing bile salts from portal blood are the Na+-taurocholate cotransporting polypeptide (NTCP, or SLC10A1) and members of the Organic Anion Transporting Polypeptide (OATP) family (e.g., OATP1B1, OATP1B3). nih.govsolvobiotech.com NTCP is a high-affinity, sodium-dependent transporter for conjugated bile acids, while OATPs mediate sodium-independent uptake of a broader range of substrates, including bile acids. nih.govsolvobiotech.com

However, studies in the isolated perfused rat liver (IPRL) have revealed that 5α-cyprinol sulfate is a poor substrate for the rat hepatic transport system. researchgate.netnih.govholzidoc.ch The maximum transport rate (Tmax) for 5α-cyprinol sulfate was found to be approximately 0.5 µmol/min/kg, which is significantly lower than that of a typical bile acid like taurocholate (approximately 7 µmol/min/kg). holzidoc.ch This suggests that 5α-cyprinol sulfate is not efficiently taken up from the blood by rat NTCP or OATPs. holzidoc.ch

Biliary Secretion: Once inside the hepatocyte, bile salts are secreted across the canalicular membrane into bile. This is an energy-dependent process primarily mediated by two ATP-binding cassette (ABC) transporters: the Bile Salt Export Pump (BSEP, or ABCB11) and the Multidrug Resistance-associated Protein 2 (MRP2, or ABCC2). BSEP is the main transporter for most common (monovalent) bile salts. nih.gov In contrast, MRP2 is responsible for secreting divalent, conjugated compounds, including sulfated and glucuronidated bile salts. nih.gov

Given that 5β-cyprinol sulfate is a sulfated bile alcohol, it is a likely substrate for MRP2 rather than BSEP. nih.gov The very low biliary transport maximum (Tmax) observed for 5α-cyprinol sulfate in rats indicates that it is poorly secreted into bile, suggesting it is an inefficient substrate for the canalicular export pumps, presumably rat Mrp2. holzidoc.ch The prolonged excretion observed after the infusion was stopped further supports the idea that while the compound is taken up into the hepatocyte, its subsequent secretion into bile is slow and rate-limiting. holzidoc.ch

| Transport Step | Transporter | Location | Typical Substrates | Likely Role in 5β-Cyprinol Sulfate Transport |

|---|---|---|---|---|

| Hepatic Uptake (from blood) | NTCP (SLC10A1) | Basolateral Membrane | Conjugated bile acids (e.g., Taurocholate) | Poor substrate; contributes to low overall hepatic uptake rate. nih.govholzidoc.ch |

| OATPs (SLCO) | Bile acids, various organic anions | |||

| Biliary Secretion (into bile) | BSEP (ABCB11) | Apical (Canalicular) Membrane | Monovalent bile salts (e.g., Taurocholate) | Unlikely to be a primary transporter. |

| MRP2 (ABCC2) | Sulfated/Glucuronidated bile salts and other conjugates | Likely the primary secretion pathway, but transport is inefficient. holzidoc.chnih.gov |

Biological Roles and Molecular Mechanisms of 5beta Cyprinol Sulfate

Role in Lipid Digestion and Nutrient Absorption

5beta-Cyprinol (B1234477) sulfate (B86663), a C27 bile alcohol sulfate, is a primary component of bile in certain fish species, such as cyprinids. evitachem.com Like other bile salts, its principal physiological function is to aid in the digestion and absorption of dietary lipids and fat-soluble vitamins in the intestine. nih.govvulcanchem.comnih.gov This role is facilitated by its amphipathic nature, meaning it has both water-soluble (hydrophilic) and fat-soluble (hydrophobic) regions, which allows it to act as a potent biological detergent. evitachem.comvulcanchem.com

The detergent properties of 5beta-cyprinol sulfate are crucial for the emulsification of dietary fats. vulcanchem.com In the aqueous environment of the intestine, large lipid globules are inaccessible to digestive enzymes. 5beta-Cyprinol sulfate surrounds these globules, breaking them down into smaller droplets. vulcanchem.com This process dramatically increases the surface area of the lipids, making them more accessible to water-soluble digestive enzymes like pancreatic lipase, which is essential for the breakdown of triglycerides. vulcanchem.com The primary function of bile salts like 5beta-cyprinol sulfate is to emulsify dietary fats to facilitate their intestinal absorption. nih.gov

Following the enzymatic breakdown of fats into molecules like fatty acids and monoglycerides, 5beta-cyprinol sulfate continues to play a vital role in absorption. nih.govvulcanchem.com Bile salts are essential for the intestinal absorption of hydrophobic nutrients. hmdb.cafoodb.ca 5beta-Cyprinol sulfate, along with the products of lipid digestion, forms mixed micelles. vulcanchem.com These microscopic structures transport the digested lipids across the unstirred water layer adjacent to the intestinal epithelium, a key barrier to fat absorption. vulcanchem.com This efficient transport system is critical for ensuring that these nutrients can be absorbed by the intestinal cells. vulcanchem.comhmdb.ca Without sufficient quantities of bile salts like 5beta-cyprinol sulfate, lipid malabsorption can occur. vulcanchem.com

The formation of micelles is a defining characteristic of bile salt function during digestion. nih.gov 5beta-Cyprinol sulfate is surface active and forms these micelles when its concentration in the intestine reaches a certain threshold known as the critical micellization concentration (CMC). evitachem.comresearchgate.net Studies on the closely related isomer, 5α-cyprinol sulfate, found in carp (B13450389), show that it is present in the intestinal contents at micellar concentrations, indicating that a micellar phase is a key component of digestion in these fish. researchgate.netobolibrary.orgdoaj.org This micellar phase acts as a solubilizing agent, dissolving the products of fat digestion (fatty acids and monoglycerides) and allowing for their transport to the intestinal lining for absorption. vulcanchem.comnih.gov

Research on the 5α-isomer provides insight into the physicochemical properties that enable this function.

| Property | Value (for 5α-Cyprinol sulfate) | Method | Source |

| Critical Micellization Concentration (CMC) | 1.5 mM | Maximum bubble pressure | researchgate.netdoaj.org |

| Critical Micellization Concentration (CMC) | ~4 mM | Dye solubilization | researchgate.netdoaj.org |

| Monooleylglycerol Solubilization | 2.1 molecules per molecule of micellar bile salt | In vitro assay | researchgate.netobolibrary.orgdoaj.org |

This data pertains to the 5α-isomer but illustrates the potent detergent and solubilizing capacity of this class of bile alcohols.

Modulation of Gut Microbiota Composition

Bile salts and the gut microbiota have a complex, bidirectional relationship; bile salts can shape the composition of the microbial community, and in turn, gut microbes can metabolize and transform bile salts. evitachem.comuchicago.edu Microbial enzymes can alter the structure of bile salts through reactions like deconjugation and epimerization, which can modify their function. evitachem.com Studies on the isomer 5α-cyprinol sulfate in zebrafish have shown that gut microbiota can perform modifications, including oxidation and epimerization. biorxiv.org

A study on the captive Yangtze finless porpoise identified correlations between the presence of 5beta-cyprinol sulfate and the relative abundance of specific bacterial genera in the gut.

| Bacterial Genera | Correlation with 5beta-Cyprinol Sulfate | Source |

| Clostridium_sensu_stricto_1 | Negative | oup.com |

| Sarcina | Negative | oup.com |

| Terrisporobacter | Negative | oup.com |

| Romboutsia | Negative | oup.com |

| Mycobacterium | Negative | oup.com |

This table shows specific correlations found in a study of Yangtze finless porpoises and may not be representative of all species.

Signaling Pathways and Receptor Activation

Beyond their role in digestion, bile acids are now recognized as important signaling molecules that activate nuclear receptors to regulate gene expression involved in various metabolic processes. hmdb.cabiorxiv.org

Research on the isomer 5α-cyprinol sulfate has provided key insights into the signaling potential of this class of bile alcohols. Studies have reported that 5α-cyprinol sulfate is a specific agonist for the farnesoid X receptor (FXR) in zebrafish. researchgate.net FXR is a crucial nuclear receptor that regulates the expression of genes involved in bile acid, lipid, and glucose metabolism. researchgate.netbiorxiv.org While both 5α- and 5β-cyprinol sulfate can bind to FXR, their ability to activate the receptor and induce gene transcription may differ. qualityfix.ca The interaction between these bile alcohols and nuclear receptors highlights a conserved signaling axis that has been maintained throughout vertebrate evolution. biorxiv.org

Comparative Biochemistry and Evolutionary Trajectories

Phylogenetic Distribution Across Vertebrate Classes

The presence and concentration of specific bile salts vary significantly among different vertebrate groups, reflecting distinct evolutionary paths. C27 bile alcohols, such as cyprinol (B1263548) sulfate (B86663), are characteristic of several early-evolving fish and some amphibians. researchgate.net The stereochemistry of the A/B ring junction is a key structural feature, with the 5β (cis) configuration, as in 5β-cyprinol sulfate, being common, although the 5α (trans) isomer is also prevalent in certain species. wjgnet.comholzidoc.ch

The most notable characteristic of bile salt composition in fish of the order Cypriniformes (which includes carps and minnows) is the predominance of a C27 bile alcohol sulfate. nih.govresearchgate.net Specifically, 5α-cyprinol sulfate has been identified as the major biliary bile salt in species like the Asiatic carp (B13450389) (Cyprinus carpio) and the zebrafish (Danio rerio). holzidoc.chnih.govmdpi.comevitachem.com In zebrafish, for instance, this compound constitutes a significant majority of the total bile salts. evitachem.com Its primary role is to act as a digestive detergent, efficiently emulsifying dietary lipids for absorption. holzidoc.chevitachem.com The sulfated form, 5β-cyprinol sulfate, is recognized as an intermediate in bile acid biosynthesis. qualityfix.cahmdb.ca

C27 bile alcohol sulfates are not exclusive to fish and are also found in the bile of some amphibians, such as certain salamanders and frogs. wjgnet.comresearchgate.net The presence of these bile alcohols in both Cypriniformes and some amphibians points to a shared ancestral biochemistry. nih.gov While the dominant bile salts in many amphibians are C27 bile alcohols, the specific profile can vary, reflecting the vast diversity within this vertebrate class. researchgate.net

| Vertebrate Group | Dominant Bile Salt Type | Representative Species/Order | Key Compound Example |

|---|---|---|---|

| Cypriniform Fish | C27 Bile Alcohol Sulfate | Cyprinus carpio (Carp), Danio rerio (Zebrafish) | 5α-Cyprinol sulfate / 5β-Cyprinol sulfate |

| Amphibians (some) | C27 Bile Alcohol Sulfate | Salamanders, Frogs (e.g., Caudata) | C27 Bile Alcohol Sulfates |

| Cartilaginous Fish | C27 Bile Alcohol Sulfate | Sharks, Rays | 5β-Scymnol sulfate |

| Catostomidae Fish | C27 Bile Alcohol Sulfate | Catostomus commersoni (White Sucker) | 5α-Chimaerol sulfate |

Evolutionary Divergence of Bile Salt Structures

The structural diversity of bile salts across vertebrates is not random but follows clear evolutionary trends. The general evolutionary trajectory shows a transition from more ancient C27 bile alcohols to the more derived C24 bile acids, which involves significant changes in the biosynthetic pathway. wjgnet.com

A major event in the evolution of bile salt synthesis is the shortening of the cholesterol side chain by three carbons, which transforms C27 bile salts into C24 bile acids. nih.gov C27 bile alcohols, like cyprinol, represent an earlier stage in this process, requiring fewer enzymatic steps for their synthesis from cholesterol compared to C24 bile acids. scispace.comuchicago.edu This transition from C27 alcohols and acids to C24 acids is a recurring theme in vertebrate evolution, with C24 bile acids becoming the dominant form in later-evolving ray-finned fish, snakes, many birds, and most mammals. nih.govnih.gov This evolutionary shift indicates a move towards molecules with different physicochemical properties, likely conferring advantages in the digestion and metabolic regulation of more recently evolved vertebrate groups.

The evolution of bile salt structures is not always linear and demonstrates instances of parallel evolution. A clear example is the relationship between 5α-cyprinol sulfate and 5α-chimaerol sulfate. nih.govnih.gov The latter is the principal bile alcohol found in the white sucker (Catostomus commersoni), a fish from the family Catostomidae, which is closely related to Cyprinidae. nih.gov 5α-chimaerol differs from 5α-cyprinol in the hydroxylation pattern of its side chain. nih.gov Despite this structural difference, 5α-chimaerol sulfate and 5α-cyprinol sulfate are considered biochemically equivalent, serving the same function as digestive surfactants. nih.govnih.gov Their appearance in related but distinct fish lineages suggests they arose through parallel evolutionary processes to fulfill a similar physiological need. nih.gov

Conservation of Bile Salt Metabolism Components

While the end products of bile salt synthesis show remarkable diversity, the core metabolic machinery responsible for their production and circulation exhibits significant conservation across vertebrates. The enterohepatic circulation is a crucial system for conserving the bile salt pool, allowing each molecule to be reused multiple times. tandfonline.comphysiology.org This process relies on a suite of enzymes and transporters that are highly conserved.

Analytical Methodologies for 5beta Cyprinol Sulfate Characterization

Bioanalytical Assay Development

Enzymatic Assays for Metabolic Activity

Enzymatic assays are fundamental in elucidating the metabolic pathways of bile alcohols like cyprinol (B1263548), particularly the crucial step of sulfation. The sulfation reaction, which adds a sulfate (B86663) group to the molecule, is mediated by sulfotransferase (Sult) enzymes. nih.gov Systematic enzymatic assays have been employed to identify the specific enzymes responsible for this transformation and to understand the structure-activity relationship of the reaction.

Researchers have utilized a panel of recombinant zebrafish cytosolic sulfotransferases (Sults) and human SULT2A1 to investigate the sulfation of 5alpha-cyprinol (B1215846), a stereoisomer of 5beta-cyprinol (B1234477). nih.gov These assays typically involve incubating the substrate (e.g., 5alpha-cyprinol) with specific recombinant enzymes and a sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.gov The reaction mixture is then analyzed to detect and quantify the formation of the sulfated product.

Studies on zebrafish have identified two key enzymes, Sult2st2 and Sult2st3, as the major 5alpha-cyprinol-sulfating Sults. nih.gov These enzymes demonstrated higher activity with 5alpha-cyprinol compared to other substrates like dehydroepiandrosterone (B1670201) (DHEA), which is a typical substrate for mammalian SULT2 family members. nih.gov Kinetic experiments and pH-dependence profiles further distinguished the catalytic properties of these zebrafish enzymes from human SULT2A1. nih.gov While human SULT2A1 was found to sulfate 5alpha-cyprinol, its catalytic activity was observed to be much lower in this context compared to its activity towards other bile acids like lithocholic acid. nih.gov

Table 1: Enzymatic Activity of Various Sulfotransferases with Cyprinol Analogs

| Enzyme | Organism | Substrate(s) | Key Findings |

|---|---|---|---|

| Sult2st2 | Zebrafish (Danio rerio) | 5alpha-cyprinol, DHEA | Identified as a major enzyme for 5alpha-cyprinol sulfation; showed higher activity with 5alpha-cyprinol than DHEA. nih.gov |

| Sult2st3 | Zebrafish (Danio rerio) | 5alpha-cyprinol, DHEA | Also a major enzyme for 5alpha-cyprinol sulfation with properties matching bile salt profiles in zebrafish. nih.gov |

| Sult3st4 | Zebrafish (Danio rerio) | 5alpha-cyprinol | Showed some activity, but catalytic properties differed from Sult2 family members. nih.gov |

| SULT2A1 | Human | 5alpha-cyprinol, 5beta-bile acids | Capable of sulfating 5alpha-cyprinol, but with lower catalytic activity compared to its action on substrates like lithocholic acid. nih.gov |

Cell-Based Assays for Transporter Functionality

Cell-based assays are crucial for investigating how bile salts like 5beta-cyprinol sulfate interact with membrane transporters, which govern their movement into and out of cells. These assays typically use cultured cells that have been genetically modified to express a specific transporter protein.

One key study investigated the interaction of 5alpha-cyprinol sulfate with the apical sodium-dependent bile salt transporter (asbt), a protein crucial for bile salt reabsorption in the ileum. researchgate.netnih.govsemanticscholar.org In this research, COS-7 cells were transiently transfected with the gene for rat asbt. researchgate.netnih.govsemanticscholar.org The functionality of the transporter was then assessed by measuring the uptake of a known substrate, taurocholate.

The experiment demonstrated that 5alpha-cyprinol sulfate acts as an inhibitor of the asbt transporter. researchgate.netnih.govsemanticscholar.org When the transfected COS-7 cells were exposed to 5alpha-cyprinol sulfate at a concentration of 100 µM, the uptake of taurocholate was completely inhibited. semanticscholar.org This finding indicates a direct interaction between the bile salt sulfate and the transporter protein, preventing the transporter from carrying its normal substrate into the cell. researchgate.netnih.govsemanticscholar.org

Table 2: Cell-Based Assay for ASBT Transporter Inhibition

| Cell Line | Transfected Transporter | Substrate | Inhibitor | Concentration | Result |

|---|---|---|---|---|---|

| COS-7 | Rat asbt | Taurocholate | 5alpha-Cyprinol sulfate | 100 µM | Complete inhibition of taurocholate uptake. semanticscholar.org |

Bioassay-Guided Isolation for Biological Activity Profiling

Bioassay-guided isolation is a powerful strategy used to identify specific biologically active compounds from a complex mixture. This approach involves systematically separating the mixture into fractions and testing the biological activity of each fraction, ultimately leading to the purification of the active molecule.

This methodology was instrumental in identifying 5alpha-cyprinol sulfate as a kairomone, a chemical cue released by fish that induces diel vertical migration (DVM) in the freshwater microcrustacean Daphnia. nih.govelifesciences.orgelifesciences.org DVM is a critical predator-avoidance behavior where Daphnia move deeper into the water column during the day to avoid visual predators like fish. nih.govelifesciences.org

The process began with fish incubation water, which was known to contain the DVM-inducing chemical cue. nih.govelifesciences.org The DVM response of Daphnia served as the bioassay. nih.govelifesciences.org The water was first extracted and then subjected to high-performance liquid chromatography (HPLC) to separate it into different fractions. elifesciences.org Each fraction was then tested for its ability to induce the DVM behavior in Daphnia. elifesciences.org The active fractions were further purified and analyzed, primarily using liquid chromatography and mass spectrometry, to identify the compound responsible for the activity. nih.govelifesciences.org This systematic, activity-guided process unequivocally identified 5alpha-cyprinol sulfate as the potent kairomone, active at picomolar concentrations. nih.govelifesciences.org

Table 3: Bioassay-Guided Isolation of 5alpha-Cyprinol Sulfate

| Step | Methodology | Purpose | Outcome |

|---|---|---|---|

| 1. Source Material | Fish incubation water | Obtain a complex mixture containing the active compound. | Water containing the unknown kairomone. nih.govelifesciences.org |

| 2. Bioassay | Daphnia magna diel vertical migration (DVM) assessment in a plankton organ. | To test for the specific biological activity of interest. | A reliable method to quantify the predator-avoidance behavior. nih.govelifesciences.org |

| 3. Extraction & Fractionation | Lipophilic solid-phase extraction followed by reversed-phase HPLC. | To separate the complex mixture into simpler fractions. | Multiple fractions, with the DVM-inducing activity concentrated in one specific fraction. nih.govelifesciences.org |

| 4. Identification | High-resolution mass spectrometry (MS/MS) and comparison with a purified standard. | To determine the chemical structure of the active compound in the purified fraction. | The active compound was identified as 5alpha-cyprinol sulfate. nih.govelifesciences.orgelifesciences.org |

Ecological Significance and Inter Species Chemical Communication

Role as Kairomone in Aquatic Ecosystems

A kairomone is a chemical substance emitted by one species that benefits a recipient of another species, often by signaling the presence of a predator. While its isomer, 5α-cyprinol sulfate (B86663), is a well-documented kairomone, the function of 5β-cyprinol sulfate in this capacity is not yet definitively established. nih.govelifesciences.org

Diel Vertical Migration (DVM) is a widespread predator-avoidance behavior in zooplankton, such as Daphnia, which migrate to deeper, darker waters during the day to avoid visual predators like fish. nih.govelifesciences.org This behavior is often triggered by chemical cues released by the predators. nih.govelifesciences.org Extensive research has identified 5α-cyprinol sulfate, a bile salt excreted by cyprinid fish, as a primary kairomone that induces DVM in Daphnia at picomolar concentrations. nih.govelifesciences.org

During the chemical analysis of fish-conditioned water, researchers have speculated that a minor, secondary peak detected via liquid chromatography-mass spectrometry could be the 5β-cyprinol sulfate isomer. nih.govelifesciences.org However, the major activity inducing DVM was attributed to 5α-cyprinol sulfate. nih.gov At present, there is no direct experimental evidence demonstrating that 5β-cyprinol sulfate, on its own, induces DVM in zooplankton.

The mechanism of predator-prey chemical interaction involving cyprinol (B1263548) sulfates is rooted in their origin as metabolic byproducts of the predator. Bile salts are essential for digestion in fish and are subsequently excreted into the aquatic environment. elifesciences.org This constant release of a metabolically necessary compound makes it a reliable signal for prey organisms. From an evolutionary standpoint, the predator cannot easily stop producing this cue without compromising its own digestive functions. nih.govelifesciences.org

While the perception mechanism in zooplankton has been studied for the alpha isomer, the specific interaction with 5β-cyprinol sulfate is unknown. It is plausible that the sensory systems in prey that detect 5α-cyprinol sulfate might also interact with the beta isomer, albeit potentially with different sensitivity or specificity due to the stereochemical difference at the C-5 position. vulcanchem.com This difference in three-dimensional structure could significantly alter its binding affinity to chemoreceptors in organisms like Daphnia.

Chemical Cues in Anti-Predation Strategies

Beyond DVM, fish kairomones can induce a range of anti-predation strategies in prey, including changes in morphology and life history. For instance, 5α-cyprinol sulfate has been shown to induce the growth of defensive structures, such as elongated helmets and spines, in the invasive water flea Daphnia lumholtzi. frontiersin.org

The potential role of 5β-cyprinol sulfate as a cue in such strategies is an open question. Its presence in fish bile and its structural relationship to a known kairomone make it a candidate for involvement in the complex suite of chemical signals that mediate predator-prey interactions. vulcanchem.com Research on zebrafish has shown that exposure to environmental contaminants can alter the metabolic profile of the liver, leading to significant increases in metabolites such as 5β-cyprinol sulfate. acs.org This indicates that the production and excretion of this compound can be influenced by environmental stressors, which could, in turn, affect its concentration in the water and its potential as a chemical signal.

Environmental Persistence and Distribution Considerations

The environmental fate of 5β-cyprinol sulfate is a critical factor in its potential ecological role. As a sulfated steroid, it is highly water-soluble, which facilitates its distribution in aquatic systems. elifesciences.org This solubility allows it to act as a long-distance chemical signal.

However, its persistence is likely limited by microbial activity. Studies on its alpha isomer have shown that the kairomone's activity can be rapidly diminished by microbial degradation under non-sterile conditions. asm.org It is reasonable to assume that 5β-cyprinol sulfate would be susceptible to similar microbial breakdown processes. Furthermore, research on carp (B13450389) intestinal contents suggests that gut microbiota can epimerize 5α-cyprinol sulfate to a form consistent with the beta isomer, indicating a biological pathway for its formation and potential subsequent degradation in the environment. biorxiv.org The rate of this degradation would be influenced by environmental factors such as temperature and the composition of the local microbial community. asm.org

Data Tables

Table 1: Comparison of 5β-Cyprinol Sulfate and its α-Isomer

| Characteristic | 5β-Cyprinol Sulfate | 5α-Cyprinol Sulfate |

| Molecular Formula | C₂₇H₄₈O₈S | C₂₇H₄₈O₈S |

| Molecular Weight | 532.7 g/mol | 532.7 g/mol |

| Configuration at C-5 | Beta | Alpha |

| Predominant Source | Cyprinid fish | Cyprinid fish |

| Known Ecological Role | Speculative; potential metabolic indicator | Kairomone inducing DVM and morphological defenses |

| Source: vulcanchem.com |

Table 2: Research Findings on the Kairomone Activity of 5α-Cyprinol Sulfate

| Research Finding | Organism(s) Involved | Concentration | Reference |

| Induces Diel Vertical Migration (DVM) | Daphnia magna (prey), Cyprinid fish (predator) | 100 pM | nih.gov |

| Induces morphological defenses (elongated helmet and spine) | Daphnia lumholtzi (prey), Cyprinid fish (predator) | 10 pM | mdpi.com |

| Note: This table is provided for context on the known ecological roles of the closely related alpha isomer. |

Future Research Perspectives and Unanswered Questions

Elucidation of Regulatory Networks in Biosynthesis and Metabolism

The biosynthesis of 5beta-cyprinol (B1234477) sulfate (B86663) is an intricate process that begins with cholesterol and involves a series of enzymatic modifications, including hydroxylation and sulfation. vulcanchem.com While the general pathway is understood, the specific regulatory networks that govern the rate of its synthesis and metabolism remain largely uncharacterized. In vertebrates, the conversion of cholesterol to bile acids is a primary route for cholesterol elimination, accounting for a significant portion of daily cholesterol turnover. vulcanchem.com Bile acids themselves are known to be involved in feedback regulation of their own synthesis and of cholesterol homeostasis. vulcanchem.com However, the precise mechanisms by which 5beta-cyprinol sulfate and its intermediates modulate the key enzymes in this pathway are not fully elucidated.

Future research should focus on identifying the transcription factors and nuclear receptors that respond to varying levels of 5beta-cyprinol sulfate and its precursors. While it is known that the farnesoid X receptor (FXR) is a key regulator of bile acid synthesis in mammals, its specific role and the identity of other potential regulatory proteins in species that predominantly produce 5beta-cyprinol sulfate, such as cyprinid fish, require further investigation. biorxiv.org Understanding these regulatory loops is crucial for a complete picture of cholesterol metabolism in these organisms.

Furthermore, the metabolic fate of 5beta-cyprinol sulfate after its role in digestion is not entirely clear. While it is known to be part of the enterohepatic circulation, where it is reabsorbed and reused, the efficiency of this process and the potential for biotransformation by gut microbiota present areas for further study. vulcanchem.comevitachem.com Research into the enzymes produced by intestinal microbes and their ability to modify 5beta-cyprinol sulfate could reveal novel metabolic pathways and bioactive derivatives.

Comprehensive Understanding of Receptor Interactions and Signaling Cascades

While 5beta-cyprinol sulfate's primary role is in facilitating lipid digestion, evidence suggests it may also function as a signaling molecule. hmdb.ca Bile acids in general can activate specific nuclear and membrane-bound receptors, thereby influencing various physiological processes. biorxiv.org The interaction of 5beta-cyprinol sulfate with such receptors is an area ripe for exploration.

Studies on the structurally similar 5alpha-cyprinol (B1215846) sulfate have shown that it can act as a specific agonist for the zebrafish farnesoid X receptor (FXR), but not for mammalian FXR. biorxiv.orgresearchgate.net This suggests a co-evolutionary relationship between bile salt structure and receptor binding pockets. biorxiv.org It is plausible that 5beta-cyprinol sulfate also interacts with specific receptors, potentially with different affinities and downstream effects compared to its alpha isomer. Research has indicated that 5beta-cyprinol, a related compound, shows activity with nuclear receptors, hinting at the potential for 5beta-cyprinol sulfate to engage in similar interactions. researchgate.net

Future investigations should aim to identify the specific receptors that bind to 5beta-cyprinol sulfate and to characterize the subsequent signaling cascades. This could involve a combination of in vitro binding assays, cell-based reporter assays, and in vivo studies in relevant animal models. Uncovering these pathways will be critical to understanding the full spectrum of physiological functions regulated by this bile salt, potentially extending beyond digestion to areas like glucose metabolism and inflammation. hmdb.ca

Broader Ecological Impact Beyond Diel Vertical Migration

Recent research has uncovered a fascinating ecological role for the related compound, 5alpha-cyprinol sulfate, as a chemical cue (kairomone) that induces diel vertical migration (DVM) in the freshwater microcrustacean Daphnia. vulcanchem.comelifesciences.org This predator avoidance mechanism, where Daphnia move to deeper, darker waters during the day to evade fish predation, has significant implications for aquatic food webs and ecosystem dynamics. elifesciences.org

Given the structural similarity between the alpha and beta isomers, a critical unanswered question is whether 5beta-cyprinol sulfate also possesses similar kairomone activity. vulcanchem.com It is conceivable that it could act as a similar cue, or perhaps have a different, yet undiscovered, ecological signaling function. Research is needed to test the behavioral responses of various aquatic organisms to 5beta-cyprinol sulfate.

Furthermore, the broader ecological impact of both isomers of cyprinol (B1263548) sulfate warrants further investigation. Beyond DVM in Daphnia, these compounds could influence the behavior and physiology of other invertebrates, algae, and microbes in aquatic ecosystems. The release of these bile salts into the environment by fish could represent a significant, yet currently underappreciated, form of chemical communication that structures aquatic communities. elifesciences.org

Development of Advanced Analytical Techniques for Trace Analysis

The study of 5beta-cyprinol sulfate and its ecological roles is heavily reliant on the ability to detect and quantify it at very low concentrations in complex environmental samples. Mass spectrometry (MS), particularly coupled with liquid chromatography (LC), has been instrumental in identifying and characterizing this compound. vulcanchem.com Electrospray ionization in negative mode (ESI-MS) can detect the characteristic [M–H]– ion of the related 5alpha-cyprinol sulfate at m/z 531.29986, with a key fragment at m/z 96.95996 corresponding to the sulfate group (HSO4–). vulcanchem.com Retention time in LC can help to distinguish between the alpha and beta isomers. vulcanchem.com

However, to fully explore the ecological distribution and impact of 5beta-cyprinol sulfate, more sensitive and robust analytical methods are required. Future research should focus on developing and validating advanced analytical techniques for the trace analysis of this compound in water, sediment, and biological tissues. This could include the use of high-resolution mass spectrometry for greater specificity and the development of novel sample preparation and concentration methods to improve detection limits. Such advancements would enable a more accurate mapping of its environmental concentrations and a better understanding of its fate and transport in aquatic systems.

Functional and Evolutionary Relationships with Other Bile Salts

The structural diversity of bile salts across different vertebrate species is a fascinating area of evolutionary biochemistry. nih.govull.es Bile salts can be broadly categorized into C27 bile alcohols (like 5beta-cyprinol), C27 bile acids, and C24 bile acids, with a general trend towards increasing complexity in the biosynthetic pathway throughout vertebrate evolution. ull.esnih.govuchicago.edu C27 bile alcohols are considered evolutionarily older and are predominant in early-evolving fish and amphibians. nih.govresearchgate.net

5beta-cyprinol sulfate, a C27 bile alcohol sulfate, is a key example of the bile salt composition found in cyprinid fish. vulcanchem.com In contrast, mammals primarily produce C24 bile acids conjugated with taurine (B1682933) or glycine. vulcanchem.com The "5beta" configuration of 5beta-cyprinol sulfate results in a 'bent' orientation of the steroid nucleus, a feature common to many bile salts. nih.gov

Future research should continue to explore the functional and evolutionary relationships between 5beta-cyprinol sulfate and other bile salts. This includes comparative studies of the enzymes involved in their biosynthesis, which can provide insights into how these metabolic pathways have diverged over time. uchicago.edunih.gov Understanding why certain lineages of vertebrates have retained or evolved specific types of bile salts can shed light on the adaptive significance of these compounds in relation to diet, physiology, and environment.

Q & A

Basic: What are the standard protocols for isolating and identifying 5beta-Cyprinol sulfate in biological samples?

Methodological Answer:

Isolation typically involves liquid-liquid extraction or solid-phase extraction followed by chromatographic separation (e.g., HPLC or UPLC). Identification relies on tandem mass spectrometry (MS/MS) for structural confirmation, leveraging characteristic fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy is critical for stereochemical validation, particularly for distinguishing 5beta-configuration from other isomers. Validation should include specificity, sensitivity, and recovery rate assessments using spiked matrix samples .

Basic: How is 5beta-Cyprinol sulfate synthesized for experimental use, and what purity thresholds are required for in vitro studies?

Methodological Answer:

Synthesis often involves enzymatic sulfation of 5beta-Cyprinol using sulfotransferases, followed by purification via column chromatography. Purity thresholds depend on the study type:

- In vitro assays (e.g., receptor binding): ≥95% purity (verified by HPLC-MS).

- Cell culture experiments: ≥98% purity to avoid confounding cytotoxicity.

Documentation of residual solvents (e.g., acetonitrile) and endotoxin levels is essential for reproducibility .

Advanced: How can researchers address discrepancies in reported pharmacokinetic profiles of 5beta-Cyprinol sulfate across species?

Methodological Answer:

Discrepancies often arise from interspecies variations in sulfation enzymes or biliary excretion mechanisms. To resolve this:

Comparative metabolomics: Profile metabolite concentrations in bile, plasma, and urine across species using LC-MS/MS .

Enzyme activity assays: Quantify hepatic sulfotransferase isoforms (e.g., SULT2A1) to correlate metabolic rates with PK data.

Physiologically based pharmacokinetic (PBPK) modeling: Integrate enzyme expression data and biliary clearance rates to predict species-specific bioavailability .

Advanced: What experimental designs are optimal for elucidating the molecular targets of 5beta-Cyprinol sulfate in metabolic pathways?

Methodological Answer:

A multi-omics approach is recommended:

- Transcriptomics: RNA sequencing to identify differentially expressed genes post-treatment.

- Proteomics: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to map protein interaction networks.

- Metabolomics: NMR or LC-MS to track changes in bile acid profiles.

Hypothesis-driven designs (e.g., CRISPR-Cas9 knockout models for candidate receptors) can validate targets, while PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) ensure structured inquiry .

Advanced: How should researchers reconcile contradictory findings on the pro-inflammatory vs. anti-inflammatory effects of 5beta-Cyprinol sulfate?

Methodological Answer:

Contradictions may stem from dose-dependent effects or contextual activation of signaling pathways (e.g., NF-κB vs. FXR). Mitigation strategies include:

Dose-response curves: Test concentrations spanning 3–4 orders of magnitude.

Cell-type specificity: Compare outcomes in hepatocytes, macrophages, and intestinal epithelial cells.

Knockout models: Use FXR- or TGR5-deficient mice to isolate receptor-mediated effects.

Systematic reviews with meta-analyses can aggregate data from heterogeneous studies to identify moderating variables .

Basic: What are the best practices for storing 5beta-Cyprinol sulfate to ensure stability in long-term studies?

Methodological Answer:

- Storage conditions: Lyophilized form at -80°C under argon to prevent oxidation.

- Reconstitution: Use degassed, deionized water or ethanol (depending on solubility), and aliquot to avoid freeze-thaw cycles.

- Stability monitoring: Conduct periodic LC-MS checks for degradation products (e.g., desulfation or isomerization) .

Advanced: What computational tools are effective for predicting the ecological impact of 5beta-Cyprinol sulfate in aquatic environments?

Methodological Answer:

- QSAR models: Predict biodegradability and toxicity using tools like EPI Suite or TEST.

- Molecular docking: Simulate interactions with aquatic species’ nuclear receptors (e.g., PXR in fish).

- Environmental fate modeling: Use fugacity-based models (e.g., EQC) to estimate bioaccumulation potential. Cross-validate predictions with microcosm experiments .

Advanced: How can researchers optimize LC-MS parameters to distinguish 5beta-Cyprinol sulfate from co-eluting bile acid derivatives?

Methodological Answer:

- Column selection: Use C18 columns with sub-2µm particles for high resolution.

- Mobile phase: Add 0.1% formic acid to enhance ionization and 10mM ammonium acetate to suppress adduct formation.

- MS settings: Employ parallel reaction monitoring (PRM) with optimized collision energies.

Validation should include spike-and-recovery tests in complex matrices (e.g., human serum) .

Basic: What ethical guidelines apply to in vivo studies investigating 5beta-Cyprinol sulfate’s role in metabolic disorders?

Methodological Answer:

- Animal welfare: Adhere to ARRIVE 2.0 guidelines for reporting endpoints and minimizing distress.

- Human trials: For clinical samples, ensure informed consent and IRB approval, particularly when studying bile acid metabolism in vulnerable populations (e.g., cholestatic patients) .

Advanced: What strategies are recommended for identifying knowledge gaps in 5beta-Cyprinol sulfate research using systematic reviews?

Methodological Answer:

- PRISMA framework: Conduct a structured literature search across Scopus, PubMed, and Web of Science.

- Thematic synthesis: Code findings into categories (e.g., biosynthesis, pharmacology, toxicology) using NVivo.

- Gap analysis: Compare experimental models (in vitro vs. in vivo), species, and dosage ranges to highlight underexplored areas. Update search protocols iteratively to capture emerging studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.